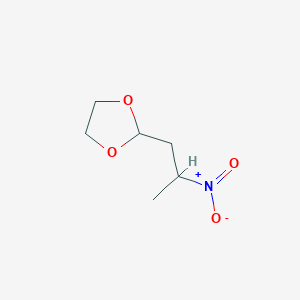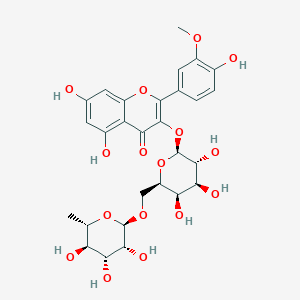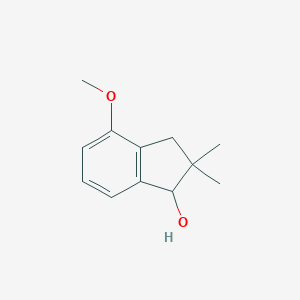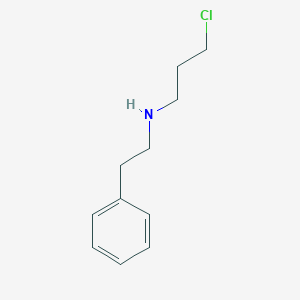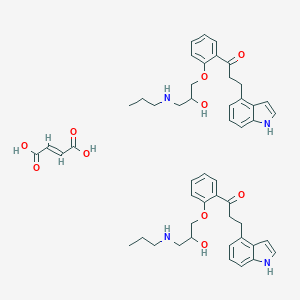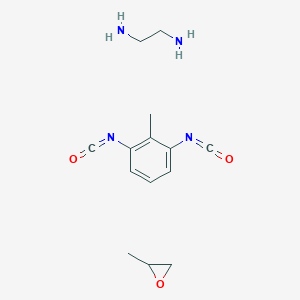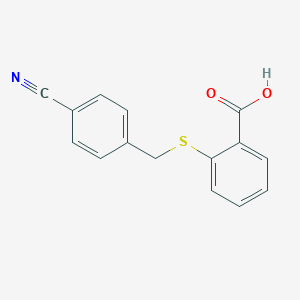
2-(4-Cyano-benzylsulfanyl)-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related benzylsulfanyl-benzoic acid derivatives typically involves strategic functional group transformations and coupling reactions. For instance, Lomov (2019) described the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, showcasing a methodology potentially applicable to the synthesis of 2-(4-Cyano-benzylsulfanyl)-benzoic acid, by using readily available starting materials and achieving the product in significant yields through a process-oriented approach (Lomov, 2019).
Molecular Structure Analysis
The molecular structure of benzylsulfanyl-benzoic acid derivatives has been elucidated using various spectroscopic techniques and single-crystal X-ray diffraction studies. Zugenmaier et al. (2003) provided insights into the crystal and molecular structures of similar cyanoalkyloxy benzoic acids, which could offer parallels in understanding the structure of 2-(4-Cyano-benzylsulfanyl)-benzoic acid. Their work revealed how hydrogen bonding plays a crucial role in the crystal packing of these compounds, offering a basis for predicting the molecular arrangement of 2-(4-Cyano-benzylsulfanyl)-benzoic acid (Zugenmaier, Bock, & Schacht, 2003).
Chemical Reactions and Properties
The chemical reactivity and properties of benzylsulfanyl-benzoic acid derivatives are influenced by their functional groups. For example, Fukamachi, Konishi, & Kobayashi (2011) developed efficient methods for synthesizing benzothiazin-4-yl acetic acid derivatives, indicating the reactivity of the sulfanyl group in cyclization reactions and Michael additions. This suggests that the benzylsulfanyl group in 2-(4-Cyano-benzylsulfanyl)-benzoic acid may also partake in similar chemical transformations, highlighting its utility in organic synthesis (Fukamachi, Konishi, & Kobayashi, 2011).
Physical Properties Analysis
The physical properties of benzylsulfanyl-benzoic acid derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in material science and synthesis. The work by Weissflog et al. (1996) on mesogenic benzoic acids provides a foundation for understanding these aspects by detailing the liquid crystalline behavior and crystal structures of similar compounds. Such studies are instrumental in predicting the behavior of 2-(4-Cyano-benzylsulfanyl)-benzoic acid in various solvents and under different conditions (Weissflog, Dietzmann, Stützer, Drewello, Hoffmann, & Hartung, 1996).
Chemical Properties Analysis
The chemical properties of benzylsulfanyl-benzoic acid derivatives, such as acidity, reactivity towards nucleophiles and electrophiles, and potential for forming hydrogen bonds or engaging in π-π interactions, are defined by their molecular structure. Li et al. (2016) explored the meta-C–H functionalization of benzoic acid derivatives, a reaction that could be relevant for modifying 2-(4-Cyano-benzylsulfanyl)-benzoic acid, thereby expanding its utility in synthetic chemistry. This study underscores the potential of such compounds to undergo selective transformations, enhancing their application scope (Li, Cai, Ji, Yang, & Li, 2016).
科学的研究の応用
LC-MS/MS Study of Degradation Processes
A study conducted by Barchańska et al. (2019) focused on the degradation processes of nitisinone, a compound sharing structural similarities with 2-(4-Cyano-benzylsulfanyl)-benzoic acid, using LC-MS/MS. The study aimed to identify the stability and degradation products of nitisinone under various conditions, revealing insights into the compound's behavior that could be relevant for similar compounds in terms of environmental stability and degradation pathways Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019.
Antibacterial, Antifungal, and Antimycobacterial Compounds
Research on cyanobacteria-derived compounds, as reviewed by Swain, Paidesetty, & Padhy (2017), includes the investigation of chemical classes such as aromatic compounds (e.g., benzoic acid) for their antimicrobial activities. This work highlights the potential of aromatic compounds in developing new antimicrobials, suggesting that derivatives of benzoic acid, like 2-(4-Cyano-benzylsulfanyl)-benzoic acid, may have similar applications Swain, Paidesetty, & Padhy, 2017.
Gut Function Regulation by Benzoic Acid
A study on benzoic acid's role in regulating gut functions by Mao, Yang, Chen, Yu, & He (2019) explores how benzoic acid influences digestion, absorption, and barrier functions in the gut. This research suggests that similar compounds could have potential applications in enhancing gut health and function Mao, Yang, Chen, Yu, & He, 2019.
Synthesis and Application of Salicylic Acid Derivatives
Tjahjono et al. (2022) reviewed the synthesis, characterization, and application of salicylic acid derivatives, including their biological activities and potential as drug alternatives. This review provides a foundation for understanding how structural modifications, like those in 2-(4-Cyano-benzylsulfanyl)-benzoic acid, affect biological activity and application potential Tjahjono, Caroline, Foe, Karnati, Ergün, Esar, Wijaya, Hadinugroho, Kusindarta, & Wihadmadyatami, 2022.
Pharmacokinetic Analysis of Benzoic Acid
Hoffman & Hanneman (2017) performed a physiologically-based pharmacokinetic analysis of benzoic acid across different species, providing insights into dietary exposures and interspecies uncertainty. This research could inform the safety and regulatory assessment of benzoic acid derivatives Hoffman & Hanneman, 2017.
特性
IUPAC Name |
2-[(4-cyanophenyl)methylsulfanyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c16-9-11-5-7-12(8-6-11)10-19-14-4-2-1-3-13(14)15(17)18/h1-8H,10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFIAZPXLCPUKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368638 |
Source


|
| Record name | 2-(4-Cyano-benzylsulfanyl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyano-benzylsulfanyl)-benzoic acid | |
CAS RN |
100961-52-2 |
Source


|
| Record name | 2-(4-Cyano-benzylsulfanyl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


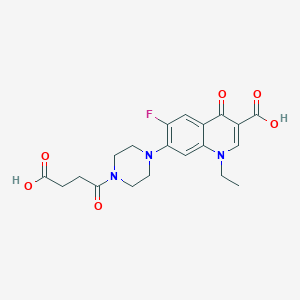
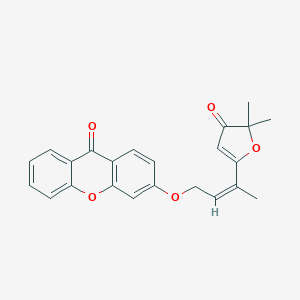
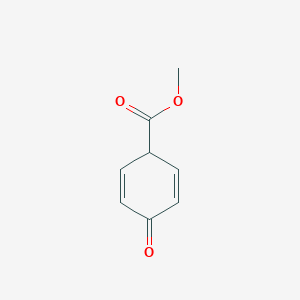
![Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B34090.png)
